molecular formula C16H19NO4 B12166724 6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12166724
M. Wt: 289.33 g/mol
InChI Key: GADRDLUSYOKJRW-UHFFFAOYSA-N
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Description

6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a morpholine moiety, and a propan-2-ylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via a nucleophilic substitution reaction, where a halogenated benzofuran derivative reacts with morpholine in the presence of a base such as potassium carbonate.

    Addition of the Propan-2-ylidene Group: The propan-2-ylidene group can be added through an aldol condensation reaction involving an aldehyde or ketone precursor and a suitable base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Bases: Potassium carbonate, sodium hydroxide

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Various derivatives with different nucleophiles

Scientific Research Applications

6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer-related pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-7-(piperidin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one
  • 6-hydroxy-7-(pyrrolidin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

Uniqueness

6-hydroxy-7-(morpholin-4-ylmethyl)-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one is unique due to the presence of the morpholine moiety, which can impart specific biological activities and properties that are distinct from similar compounds with different substituents.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

6-hydroxy-7-(morpholin-4-ylmethyl)-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C16H19NO4/c1-10(2)15-14(19)11-3-4-13(18)12(16(11)21-15)9-17-5-7-20-8-6-17/h3-4,18H,5-9H2,1-2H3

InChI Key

GADRDLUSYOKJRW-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C

Origin of Product

United States

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